

Tubulin inhibitor 12 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: *Tubulin inhibitor 12*

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Application Notes and Protocols for Tubulin Inhibitors

Topic: Tubulin Inhibitor Solubility and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed information on the solubility of representative tubulin inhibitors in DMSO and other solvents, along with protocols for key experiments.

Solubility Data

The solubility of tubulin inhibitors can vary significantly based on their chemical structure. Below is a summary of solubility data for several commercially available tubulin inhibitors in DMSO and other solvent formulations. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility[1][2].

Compound Name	Solvent	Solubility	Source
Tubulin inhibitor 1	DMSO	≥ 125 mg/mL (339.28 mM)	[1]
Tubulin Polymerization Inhibitor II	DMSO	10 mg/mL	[3]
DM4 (Ravtansine)	DMSO	100 mg/mL (128.14 mM)	[2]
Tubulin inhibitor 41	DMSO	Typically soluble at 10 mM	[4]
Sabizabulin (VERU-111)	Not specified	Orally bioavailable	[5]

For in vivo applications, co-solvents are often required to achieve suitable formulations for administration. Common formulations include combinations of DMSO with PEG300, Tween-80, saline, or corn oil[1][2][4].

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules results in an increase in turbidity, which can be measured by absorbance.

Materials:

- Purified tubulin (e.g., bovine neuronal tubulin)
- GTP (Guanosine-5'-triphosphate)
- Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Glycerol (for promoting polymerization)

- Test compound (Tubulin Inhibitor)
- Positive controls: Paclitaxel (stabilizer), Colchicine or Nocodazole (destabilizer)[6][7]
- Negative control (vehicle, e.g., DMSO)
- Spectrophotometer with temperature control (37°C) and capability to read absorbance at 340 nm or a fluorescence plate reader for fluorescence-based assays[6][8].

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- On ice, prepare reaction mixtures in a microplate. To each well, add tubulin polymerization buffer, glycerol, and the test compound at various concentrations. Include wells for positive and negative controls.
- Add purified tubulin to each well to a final concentration of approximately 1-2 mg/mL.
- Incubate the plate at 4°C for a short period to allow for inhibitor binding.
- Initiate polymerization by adding GTP to each well to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C[9].
- Monitor the increase in absorbance at 340 nm every minute for 60 minutes[6][9].
- Plot the absorbance (or fluorescence) as a function of time. The rate of polymerization and the maximum polymer mass can be determined from these curves.
- The IC₅₀ value, the concentration of the inhibitor that reduces tubulin polymerization by 50%, can be calculated from a dose-response curve[10].

Cell-Based Microtubule Disruption Assay

This protocol describes a cell-based assay to qualitatively and quantitatively assess the effect of a tubulin inhibitor on the cellular microtubule network through immunofluorescence staining or by using a cell line with fluorescently tagged tubulin[7][11].

Materials:

- Adherent cancer cell line (e.g., HeLa, A549, MCF7)[1][9]
- Cell culture medium and supplements
- Test compound (Tubulin Inhibitor)
- Positive control (e.g., Nocodazole, Colchicine)
- Negative control (vehicle, e.g., DMSO)
- Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody against α -tubulin or β -tubulin
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- Fluorescence microscope or high-content imaging system

Procedure:

- Seed cells onto glass coverslips or in an imaging-compatible microplate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound, positive control, and negative control for a specified period (e.g., 24 hours).
- After treatment, wash the cells with PBS.
- Fix the cells with the chosen fixative.
- Permeabilize the cells to allow antibody entry.

- Block non-specific antibody binding with blocking buffer.
- Incubate the cells with the primary anti-tubulin antibody.
- Wash the cells and then incubate with the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides or proceed with imaging the microplate.
- Acquire images using a fluorescence microscope. Disruption of the microtubule network will be visible as a diffuse cytoplasmic staining pattern compared to the filamentous network in control cells.
- For quantitative analysis, image analysis software can be used to measure parameters such as microtubule density or texture[11].

Cell Cycle Analysis by Flow Cytometry

Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase[6]. This can be quantified using flow cytometry.

Materials:

- Cancer cell line
- Test compound, positive and negative controls
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Treat cells with the test compound for a duration that allows for one to two cell cycles (e.g., 24-48 hours).
- Harvest the cells (including any floating cells) and wash with PBS.

- Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight or longer.
- Centrifuge the fixed cells to remove the ethanol and wash with PBS.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
- Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates the activity of a tubulin inhibitor[6].

Visualizations

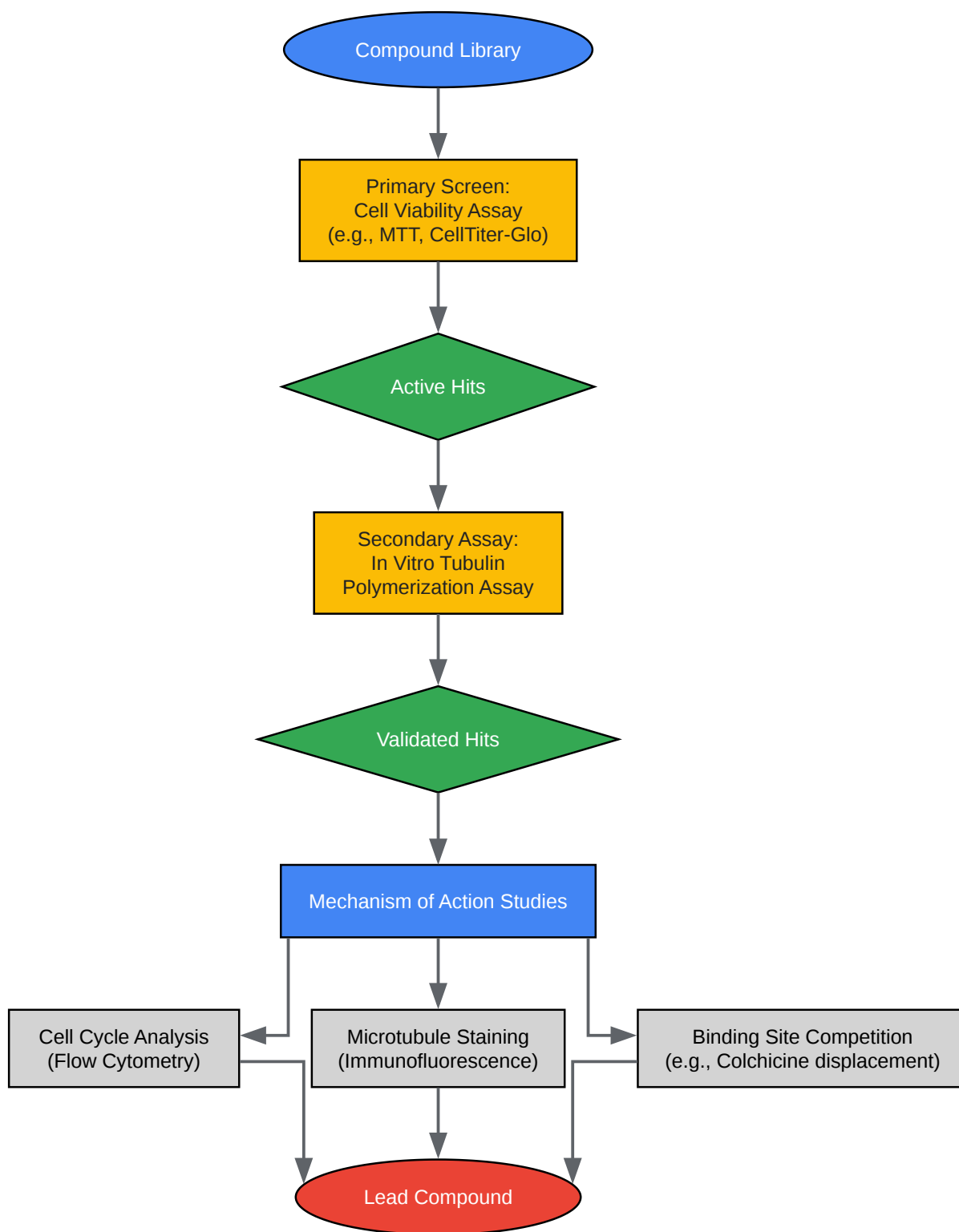
Signaling Pathway of Tubulin Inhibitors

Tubulin inhibitors interfere with the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and ultimately inducing apoptosis (programmed cell death)[6][12][13].

Caption: Mechanism of action for tubulin inhibitors leading to cell cycle arrest and apoptosis.

Experimental Workflow for Tubulin Inhibitor Screening

This workflow outlines the typical progression of experiments to identify and characterize novel tubulin inhibitors, from initial high-throughput screening to more detailed mechanistic studies.



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Caption: A typical workflow for the discovery and characterization of tubulin inhibitors.

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